6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine scaffold is a key structure in many drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible .
Chemical Reactions Analysis
Types of Reactions: 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing significant activity against various cancer cell lines . Additionally, it has been explored for its anti-inflammatory and antimicrobial properties . The compound’s ability to inhibit specific molecular targets makes it a valuable candidate for drug development in various therapeutic areas .
Mechanism of Action
The mechanism of action of 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation and inflammation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide .
Uniqueness: What sets 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide apart is its unique ethoxyvinyl group, which may contribute to its distinct pharmacological profile and enhanced biological activity . This structural feature allows for specific interactions with molecular targets that are not observed with other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-3-23-13(2)14-9-10-17-20-16(12-21(17)11-14)18(22)19-15-7-5-4-6-8-15/h4-12H,2-3H2,1H3,(H,19,22) |
InChI Key |
FWJUJWCGWWNVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CN2C=C(N=C2C=C1)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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